2-bromopyrazolo[1,5-a]pyridine
CAS No.: 1520497-11-3
Cat. No.: VC11506578
Molecular Formula: C7H5BrN2
Molecular Weight: 197
Purity: 93
* For research use only. Not for human or veterinary use.
![2-bromopyrazolo[1,5-a]pyridine - 1520497-11-3](/images/no_structure.jpg)
Specification
CAS No. | 1520497-11-3 |
---|---|
Molecular Formula | C7H5BrN2 |
Molecular Weight | 197 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-bromopyrazolo[1,5-a]pyridine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine substituent at position 2 introduces steric and electronic effects that influence reactivity. The InChI code (1S/C7H5BrN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H) and InChI key (KFYXOEONVILLTQ-UHFFFAOYSA-N) provide unique identifiers for computational and spectroscopic referencing .
Physical and Spectral Characteristics
Key physical properties include:
Spectral data for this compound remain sparsely reported, but analogous pyrazolo[1,5-a]pyridines exhibit strong UV-Vis absorption bands near 270–300 nm and distinct -NMR signals for aromatic protons .
Synthetic Methodologies
Post-functionalization Strategies
The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. For example:
Such transformations enhance structural diversity for drug discovery .
Reactivity and Stability
Thermal and Chemical Stability
The compound decomposes at elevated temperatures, necessitating storage below 8°C. Its bromine substituent renders it susceptible to nucleophilic aromatic substitution under basic conditions, while the fused ring system confers resistance to oxidation .
Applications in Medicinal Chemistry and Materials Science
Drug Discovery and Development
Pyrazolo[1,5-a]pyridine derivatives exhibit kinase inhibitory activity and anticancer potential . The bromine atom in 2-bromopyrazolo[1,5-a]pyridine serves as a handle for derivatization into candidates targeting:
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Protein Kinases: Bromine-to-aryl substitutions modulate binding affinity.
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Antiproliferative Agents: Fused heterocycles often intercalate DNA or inhibit topoisomerases.
Materials Science Applications
The rigid, planar structure of pyrazolo[1,5-a]pyridines supports applications in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
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Fluorescent Probes: Brominated variants may exhibit tunable emission spectra .
Future Directions and Challenges
Synthetic Optimization
Developing one-pot methodologies and greener solvents (e.g., ethanol, water) could improve the sustainability of 2-bromopyrazolo[1,5-a]pyridine synthesis. Microwave-assisted reactions may enhance yields and reduce reaction times .
Biological Evaluation
Despite its utility as a synthetic intermediate, in vitro and in vivo studies of 2-bromopyrazolo[1,5-a]pyridine are lacking. Prioritizing toxicity assays and target identification could unlock its therapeutic potential.
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